molecular formula C7H5Br2N3 B1441842 4,6-Dibromo-1H-indazol-3-amine CAS No. 796970-45-1

4,6-Dibromo-1H-indazol-3-amine

Cat. No. B1441842
CAS RN: 796970-45-1
M. Wt: 290.94 g/mol
InChI Key: CAQVLZGFRLIJEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .


Molecular Structure Analysis

The molecular formula of 4,6-Dibromo-1H-indazol-3-amine is C7H5Br2N3. It has a molecular weight of 290.94 g/mol.


Chemical Reactions Analysis

Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .


Physical And Chemical Properties Analysis

4,6-Dibromo-1H-indazol-3-amine has a density of 2.2±0.1 g/cm3 . Its boiling point is 475.2±40.0 °C at 760 mmHg . The flash point is 241.2±27.3 °C .

Scientific Research Applications

Antitumor Activity

“4,6-Dibromo-1H-indazol-3-amine” derivatives have been extensively studied for their potential as antitumor agents. These compounds have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives have demonstrated selective cytotoxicity, offering a scaffold for developing effective and low-toxic anticancer agents .

Apoptosis Induction

Research indicates that some “4,6-Dibromo-1H-indazol-3-amine” derivatives can induce apoptosis in cancer cells. This is a critical mechanism for cancer treatment as it involves the programmed death of cancer cells, potentially leading to the shrinkage of tumors. The derivatives may affect apoptosis by inhibiting Bcl2 family members and the p53/MDM2 pathway .

Cell Cycle Arrest

The ability to halt the cell cycle is another therapeutic strategy in cancer treatment. “4,6-Dibromo-1H-indazol-3-amine” derivatives have been found to cause a block in the G0–G1 phase of the cell cycle in neoplastic cell lines, which can prevent the proliferation of cancer cells and slow down tumor growth .

HIV Treatment

Indazole derivatives, including “4,6-Dibromo-1H-indazol-3-amine”, are key intermediates in the synthesis of drugs like Lenacapavir, which is used for the treatment of HIV-1 infections. The synthesis of these derivatives is crucial for developing potent antiviral therapies that can help manage and treat HIV .

Alzheimer’s Disease

The structure of “4,6-Dibromo-1H-indazol-3-amine” is found in substances that have potential for the treatment of Alzheimer’s disease. These substances can act as inhibitors for enzymes like glycogen synthase kinase 3β, which is implicated in the development of Alzheimer’s .

Iron Deficiency Treatment

Some indazole derivatives are developed as treatments for iron deficiency. The unique structure of “4,6-Dibromo-1H-indazol-3-amine” can be utilized to create compounds that help in managing iron levels in the body, providing a therapeutic approach for individuals suffering from iron deficiency anemia .

Mechanism of Action

The 1H-indazole-3-amine structure is an effective hinge-binding fragment . In Linifanib, it binds effectively with the hinge region of tyrosine kinase .

Safety and Hazards

The safety data sheet for 6-Bromo-1-methyl-1H-indazol-3-amine, a similar compound, indicates that it is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . As such, much effort has been spent in recent years to develop synthetic approaches to indazoles . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

properties

IUPAC Name

4,6-dibromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2N3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVLZGFRLIJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716772
Record name 4,6-Dibromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-1H-indazol-3-amine

CAS RN

796970-45-1
Record name 4,6-Dibromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dibromo-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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